N-TERT-BUTYL-2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE
CAS No.: 898436-89-0
Cat. No.: VC5211700
Molecular Formula: C13H23N5O2S2
Molecular Weight: 345.48
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898436-89-0 |
|---|---|
| Molecular Formula | C13H23N5O2S2 |
| Molecular Weight | 345.48 |
| IUPAC Name | N-tert-butyl-2-[[5-(tert-butylcarbamoylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetamide |
| Standard InChI | InChI=1S/C13H23N5O2S2/c1-12(2,3)15-8(19)7-21-11-18-17-10(22-11)14-9(20)16-13(4,5)6/h7H2,1-6H3,(H,15,19)(H2,14,16,17,20) |
| Standard InChI Key | DUKWYVJXNYPOJU-UHFFFAOYSA-N |
| SMILES | CC(C)(C)NC(=O)CSC1=NN=C(S1)NC(=O)NC(C)(C)C |
Introduction
N-TERT-BUTYL-2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is a complex organic compound belonging to the class of thiadiazole derivatives. It is characterized by the presence of a thiadiazole ring, a tert-butylcarbamoyl group, and an acetamide moiety. This compound has a wide range of applications in scientific research, including chemistry, biology, medicine, and industry.
Synthesis Methods
The synthesis of N-TERT-BUTYL-2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE typically involves multiple steps. A common synthetic route starts with the reaction of tert-butyl isocyanate with 2-amino-1,3,4-thiadiazole-5-thiol to form an intermediate, which is then reacted with chloroacetamide under basic conditions to yield the final product.
Synthesis Conditions
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Temperature: Room temperature or slightly elevated temperatures.
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Solvent: Common solvents include dichloromethane or tetrahydrofuran.
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Catalyst: Base catalysts such as triethylamine or potassium carbonate are often employed.
Applications in Research
This compound has diverse applications across various fields:
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Chemistry: Used as a building block for synthesizing more complex molecules and as a reagent in organic synthesis.
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Biology: Studied for its potential as an enzyme inhibitor and interactions with biological macromolecules.
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Medicine: Investigated for anti-inflammatory, antimicrobial, and anticancer activities.
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Industry: Utilized in developing new materials and as a precursor for agrochemicals and pharmaceuticals.
Chemical Reactions
N-TERT-BUTYL-2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE can undergo various chemical reactions:
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Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones using reagents like hydrogen peroxide.
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Reduction: Reduction of the thiadiazole ring can lead to thiols or amines using agents like lithium aluminum hydride.
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Substitution: The acetamide moiety can undergo nucleophilic substitution reactions under basic conditions.
Reaction Products Table
| Reaction Type | Reagents | Products |
|---|---|---|
| Oxidation | Hydrogen peroxide | Sulfoxides, sulfones |
| Reduction | Lithium aluminum hydride | Thiols, amines |
| Substitution | Amines or thiols | Substituted acetamides |
Mechanism of Action
The compound interacts with specific molecular targets and pathways, potentially inhibiting enzymes by binding to their active sites. It can also modulate cellular receptors, affecting signal transduction pathways and cellular functions.
Comparison with Similar Compounds
N-TERT-BUTYL-2-({5-[(TERT-BUTYLCARBAMOYL)AMINO]-1,3,4-THIADIAZOL-2-YL}SULFANYL)ACETAMIDE is unique due to its combination of functional groups, which confer distinct chemical and biological properties compared to similar compounds like N-tert-butylacetamide and tert-butyl carbamate.
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